molecular formula C5H4ClNO2S B13118146 6-Chloropyridine-2-sulfinic acid

6-Chloropyridine-2-sulfinic acid

Katalognummer: B13118146
Molekulargewicht: 177.61 g/mol
InChI-Schlüssel: CACFPGIJUYEXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloropyridine-2-sulfinic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 2nd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridine with sulfur dioxide and a suitable oxidizing agent under controlled conditions to yield 6-Chloropyridine-2-sulfinic acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloropyridine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 6-Chloropyridine-2-sulfinic acid involves its ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse chemical entities. The presence of the sulfinic acid group enhances its reactivity and enables it to participate in a wide range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

  • 6-Chloropyridine-2-carboxylic acid
  • 6-Chloropyridine-2-sulfonic acid
  • 2-Chloropyridine-6-sulfinic acid

Comparison: 6-Chloropyridine-2-sulfinic acid is unique due to the presence of the sulfinic acid group at the 2nd position, which imparts distinct chemical properties compared to its analogs. For instance, 6-Chloropyridine-2-carboxylic acid has a carboxylic acid group instead of a sulfinic acid group, leading to different reactivity and applications. Similarly, 6-Chloropyridine-2-sulfonic acid, with a sulfonic acid group, exhibits different chemical behavior and uses .

Eigenschaften

Molekularformel

C5H4ClNO2S

Molekulargewicht

177.61 g/mol

IUPAC-Name

6-chloropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-4-2-1-3-5(7-4)10(8)9/h1-3H,(H,8,9)

InChI-Schlüssel

CACFPGIJUYEXRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)Cl)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.